molecular formula C9H5BrFNO B2633725 4-(2-Bromoacetyl)-3-fluorobenzonitrile CAS No. 1199806-11-5

4-(2-Bromoacetyl)-3-fluorobenzonitrile

Cat. No.: B2633725
CAS No.: 1199806-11-5
M. Wt: 242.047
InChI Key: HRIQRWJMECDPNM-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)-3-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromoacetyl group and a fluorine atom attached to a benzene ring, along with a nitrile group

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used in the synthesis of STA-5312 , a potent and orally active microtubule inhibitor . This suggests that 4-(2-Bromoacetyl)-3-fluorobenzonitrile may interact with enzymes, proteins, and other biomolecules involved in the regulation of microtubules.

Cellular Effects

Given its role in the synthesis of STA-5312 , it is plausible that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-defined. Its role in the synthesis of STA-5312 suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoacetyl)-3-fluorobenzonitrile typically involves the bromination of 3-fluorobenzonitrile followed by acetylation. One common method includes the reaction of 3-fluorobenzonitrile with bromine in the presence of a suitable catalyst to introduce the bromoacetyl group. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoacetyl)-3-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the bromoacetyl group.

    Reduction: Alcohols or amines depending on the reducing agent used.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-(2-Bromoacetyl)-3-fluorobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

    Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.

    Biological Studies: The compound is investigated for its potential biological activities and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoacetyl)benzonitrile: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    3-Fluorobenzonitrile: Lacks the bromoacetyl group, making it less reactive in certain substitution reactions.

    4-(2-Bromoacetyl)-2-fluorobenzonitrile: Similar structure but with the fluorine atom in a different position, potentially altering its chemical behavior.

Uniqueness

4-(2-Bromoacetyl)-3-fluorobenzonitrile is unique due to the combination of the bromoacetyl group, fluorine atom, and nitrile group on the benzene ring. This unique structure imparts specific reactivity and binding characteristics, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

4-(2-bromoacetyl)-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-4-9(13)7-2-1-6(5-12)3-8(7)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIQRWJMECDPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199806-11-5
Record name 4-(2-bromoacetyl)-3-fluorobenzonitrile
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